molecular formula C6H11N3O4 B1666424 Azido-PEG2-CH2CO2H CAS No. 882518-90-3

Azido-PEG2-CH2CO2H

Cat. No. B1666424
CAS RN: 882518-90-3
M. Wt: 189.17 g/mol
InChI Key: OCIIYNXOTJRSHW-UHFFFAOYSA-N
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Description

Azido-PEG2-CH2CO2H (APCH) is a novel synthetic compound developed in recent years that has potential applications in both in vivo and in vitro research. APCH is a polyethylene glycol derivative with an azide group attached to the end of the molecule, and a carboxylic acid group at the other end. This unique combination of functional groups makes APCH a useful tool for creating covalent bonds between molecules, allowing for the formation of new compounds and structures. In addition, APCH can be used to modify proteins and other biomolecules, making it an important tool for research in the fields of biochemistry and molecular biology.

Scientific Research Applications

Drug Development

Azido-PEG2-CH2CO2H: is utilized in drug development as a linker for prodrug formation. Its azide group allows for click chemistry reactions, creating stable triazole linkages with alkyne-tagged drugs . This enables the development of prodrugs that can be activated in specific biological environments, enhancing drug delivery and reducing systemic toxicity.

Bioconjugation

In bioconjugation, Azido-PEG2-CH2CO2H serves as a bridge between biomolecules and functional groups. The terminal carboxylic acid reacts with primary amines to form amide bonds, facilitating the attachment of peptides, antibodies, or other proteins to various surfaces or carriers .

Surface Modification

The compound is used for surface modification of materials like nanoparticles or medical devices. By reacting with alkyne-modified surfaces, it forms a covalent bond that can further react with biomolecules, creating a bioactive layer that can improve biocompatibility or targeted binding .

Diagnostic Agents

Azido-PEG2-CH2CO2H: is instrumental in designing diagnostic agents. It can be used to attach fluorescent dyes or radioisotopes to targeting molecules, aiding in the visualization and detection of diseases through imaging techniques .

Therapeutic Agents

This compound plays a role in the synthesis of therapeutic agents. By facilitating the conjugation of drugs to targeting moieties, it helps in the creation of targeted therapies that can home in on diseased cells, thereby increasing efficacy and minimizing side effects .

Biomaterials Engineering

In biomaterials engineering, Azido-PEG2-CH2CO2H is used to modify the properties of hydrogels, scaffolds, and other materials. The introduction of azide functionality allows for subsequent modification with various biomolecules, tuning the material’s properties for specific biomedical applications .

Nanotechnology

The azide group of Azido-PEG2-CH2CO2H is pivotal in nanotechnology for the functionalization of nanoparticles. It enables the attachment of therapeutic molecules or targeting ligands, which can be directed towards specific cells or tissues for treatment or imaging purposes .

Agricultural Biotechnology

Lastly, in agricultural biotechnology, Azido-PEG2-CH2CO2H can be used to create bioactive compounds that interact with plant systems. This can lead to the development of new agrochemicals or genetic engineering tools that enhance crop resilience and productivity .

properties

IUPAC Name

2-[2-(2-azidoethoxy)ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O4/c7-9-8-1-2-12-3-4-13-5-6(10)11/h1-5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCIIYNXOTJRSHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCC(=O)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azido-PEG2-CH2CO2H

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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